molecular formula C8H7NO2 B1527659 Furo[3,2-c]pyridin-2-ylmethanol CAS No. 895126-45-1

Furo[3,2-c]pyridin-2-ylmethanol

Cat. No.: B1527659
CAS No.: 895126-45-1
M. Wt: 149.15 g/mol
InChI Key: XIFJDZVANDVVSI-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-2-ylmethanol is a heterocyclic organic compound characterized by its unique structure, which includes a furan ring fused to a pyridine ring, with a methanol group attached to the second position of the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Furan-Pyridine Synthesis: The compound can be synthesized through a multi-step process starting with the reaction of furan with pyridine derivatives under specific conditions.

  • Methanol Addition:

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches to ensure quality control and consistency.

  • Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield of the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the methanol group.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

  • Nucleophiles: Various nucleophiles such as amines and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation typically results in the formation of corresponding carboxylic acids or ketones.

  • Reduction Products: Reduction reactions yield alcohols or amines.

  • Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Furo[3,2-c]pyridin-2-ylmethanol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Furo[3,2-c]pyridin-2-ylmethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary widely based on the biological system and the intended use of the compound.

Comparison with Similar Compounds

  • Furo[2,3-b]pyridin-2-ylmethanol

  • Furo[3,2-b]pyridin-2-ylmethanol

  • 2-Pyridinemethanol

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Properties

IUPAC Name

furo[3,2-c]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFJDZVANDVVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaBH4 (0.26 g, 6.8 mmol) was added to a stirred solution of furo[3,2-c]pyridine-2-carbaldehyde (2.00 g, 13.6 mmol) in anhydrous MeOH (25 mL) at 0° C. After 1.5 h, the reaction was quenched with H2O (20 mL), before being extracted with CH2Cl2 (3×30 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated to provide the title compound: m/z (ES+)=150.0 [M+H]+.
Name
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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